Radafaxine
Übersicht
Beschreibung
Es wurde Anfang der 2000er Jahre von GlaxoSmithKline für verschiedene Indikationen entwickelt, darunter die Behandlung des Restless-Legs-Syndroms, der Major Depression, der bipolaren Störung, neuropathischer Schmerzen, Fibromyalgie und Fettleibigkeit . Es wurde jedoch aufgrund schlechter Testergebnisse nie vermarktet .
Herstellungsmethoden
Radafaxine ist ein potenter Metabolit von Bupropion, einer Verbindung, die in GlaxoSmithKlines Wellbutrin enthalten ist . Der synthetische Weg beinhaltet die Isolierung des (2S,3S)-Isomers von Hydroxybupropion. Das Herstellungsverfahren umfasst die folgenden Schritte:
Synthese von Hydroxybupropion: Dies beinhaltet die Reaktion von Bupropion mit einem geeigneten Oxidationsmittel, um die Hydroxylgruppe einzuführen.
Isolierung des (2S,3S)-Isomers: Dieser Schritt beinhaltet die Trennung des gewünschten Isomers vom Racemat unter Verwendung chiraler Chromatographie oder anderer stereoselektiver Methoden.
Wissenschaftliche Forschungsanwendungen
Chemie: Radafaxine dient als Modellverbindung zur Untersuchung der Wiederaufnahmehemmung von Noradrenalin und Dopamin.
Biologie: Es wird verwendet, um die Auswirkungen der Noradrenalin-Dopamin-Wiederaufnahmehemmung auf biologische Systeme zu untersuchen.
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es die Wiederaufnahme von Noradrenalin und Dopamin hemmt. Es hat eine höhere Potenz für die Hemmung der Noradrenalin-Wiederaufnahme im Vergleich zur Dopamin-Wiederaufnahme . Diese selektive Hemmung erhöht die Spiegel dieser Neurotransmitter im synaptischen Spalt, verstärkt ihre Signalübertragung und führt zu einer verbesserten Stimmung sowie zu einer Reduzierung von Schmerzen und Müdigkeit .
Wirkmechanismus
Target of Action
Radafaxine, also known as (2S,3S)-hydroxybupropion or (S,S)-hydroxybupropion , is a norepinephrine-dopamine reuptake inhibitor (NDRI) . The primary targets of this compound are the dopamine transporter (DAT), adrenergic receptor, and nicotinic acetylcholine receptor alpha4/beta2/alpha5 . These targets play a crucial role in the regulation of neurotransmitters, specifically dopamine and norepinephrine, which are associated with mood regulation .
Mode of Action
This compound interacts with its targets by blocking the reuptake of dopamine and norepinephrine . This increases the availability of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to elevated mood . It has been suggested that this compound has a higher potency on inhibition of norepinephrine reuptake than on dopamine reuptake .
Biochemical Pathways
It is known that the drug influences the dopaminergic and noradrenergic systems by inhibiting the reuptake of dopamine and norepinephrine . This leads to an increase in the concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling . The downstream effects of this enhanced signaling are thought to include mood elevation and potential relief from depressive symptoms .
Pharmacokinetics
The bioavailability of a drug can be influenced by several factors including its physicochemical properties such as charge, hydrophobicity, and lipid solubility . These properties can affect the drug’s ability to cross biological membranes and reach its target sites .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve an increase in the synaptic concentrations of dopamine and norepinephrine due to the inhibition of their reuptake . This can lead to enhanced neurotransmission in the dopaminergic and noradrenergic systems, which are associated with mood regulation . The ultimate result of these changes at the molecular and cellular level is thought to be mood elevation and potential relief from depressive symptoms .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a drug . Factors such as temperature, oxygen, pH, moisture, and light can impact the stability of a drug substance . Furthermore, individual metabolic phenotypes, which can be affected by environmental factors, can influence drug metabolism, efficacy, and toxicity . Therefore, the action and efficacy of this compound may be influenced by both the external environment and the internal physiological environment of the individual.
Biochemische Analyse
Biochemical Properties
Radafaxine interacts with dopamine transporters (DAT), blocking their function . It is an active metabolite of Bupropion , and it has a higher potency on inhibition of norepinephrine reuptake than on dopamine reuptake .
Cellular Effects
The effects of this compound on cells are primarily due to its role as a norepinephrine-dopamine reuptake inhibitor. By blocking the reuptake of these neurotransmitters, this compound can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interactions with dopamine transporters. By blocking these transporters, this compound inhibits the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft .
Dosage Effects in Animal Models
It is known that this compound has a low abuse potential similar to bupropion .
Metabolic Pathways
This compound is involved in the metabolic pathways of norepinephrine and dopamine, as it inhibits their reuptake .
Vorbereitungsmethoden
Radafaxine is a potent metabolite of bupropion, a compound found in GlaxoSmithKline’s Wellbutrin . The synthetic route involves the isolation of the (2S,3S)-isomer of hydroxybupropion. The preparation method includes the following steps:
Synthesis of Hydroxybupropion: This involves the reaction of bupropion with a suitable oxidizing agent to introduce the hydroxyl group.
Isolation of the (2S,3S)-Isomer: This step involves the separation of the desired isomer from the racemic mixture using chiral chromatography or other stereoselective methods.
Analyse Chemischer Reaktionen
Radafaxine unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann zu den entsprechenden Ketonen oder Carbonsäuren oxidiert werden.
Reduktion: Die Reduktion von this compound kann zur Bildung von Alkoholen oder Aminen führen.
Substitution: This compound kann nukleophile Substitutionsreaktionen eingehen, bei denen das Chloratom durch andere Nukleophile ersetzt werden kann.
Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Natriumazid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
Radafaxine ähnelt anderen Noradrenalin-Dopamin-Wiederaufnahmehemmern, wie zum Beispiel:
Bupropion: This compound ist ein potenter Metabolit von Bupropion und teilt viele seiner Eigenschaften.
3-Chlorphenmetrazin: Eine Verbindung mit ähnlichen strukturellen Merkmalen und pharmakologischen Eigenschaften.
This compound ist einzigartig aufgrund seiner höheren Selektivität für die Hemmung der Noradrenalin-Wiederaufnahme im Vergleich zur Dopamin-Wiederaufnahme, was seine verstärkten Wirkungen auf Schmerzen und Müdigkeit erklären könnte .
Eigenschaften
IUPAC Name |
(2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3/t9-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOBKSKAZMVBHT-TVQRCGJNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@](OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318447 | |
Record name | Radafaxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501318447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192374-14-4, 233600-52-7 | |
Record name | Radafaxine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=192374-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Radafaxine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192374144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Radafaxine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11790 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Radafaxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501318447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3R)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RADAFAXINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q47741214K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Radafaxine?
A1: this compound acts as a noradrenergic and dopaminergic reuptake inhibitor [, ]. This means it blocks the reabsorption of the neurotransmitters norepinephrine and dopamine in the brain, effectively increasing their levels in synapses.
Q2: What are the potential therapeutic applications of this compound?
A2: this compound has been investigated for its potential in treating obesity [, , ] and depression [, ]. The increase in norepinephrine and dopamine levels triggered by this compound is believed to contribute to its effects on appetite regulation and mood.
Q3: What is known about the pharmacokinetic profile of this compound?
A3: this compound demonstrates slow and long-lasting blockade of dopamine transporters in the human brain []. This suggests a potentially favorable pharmacokinetic profile with sustained therapeutic effects.
Q4: Are there any studies on the structure-activity relationship of this compound?
A4: While specific structure-activity relationship studies for this compound were not described in the provided abstracts, its characterization as a bupropion metabolite suggests potential similarities in their structure and activity profiles [].
Q5: What are the limitations of the current research on this compound?
A6: While this compound shows promise as a potential therapeutic agent, further research is needed to fully elucidate its efficacy, safety, and optimal use. Specifically, more comprehensive clinical trials are necessary to establish its long-term effects and potential for adverse events [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.